molecular formula C12H19N3O3S2 B7058889 3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one

3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B7058889
M. Wt: 317.4 g/mol
InChI Key: VLZNLTGONZYHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound featuring a thiazole ring, a diazepane ring, and a methylsulfonyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step reactions starting from commercially available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The diazepane ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the methylsulfonyl group via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the diazepane ring .

Scientific Research Applications

3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to the presence of the thiazole ring.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This can lead to antimicrobial, antiviral, and anticancer effects by inhibiting key biological pathways .

Properties

IUPAC Name

3-methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-20(17,18)10-3-11(16)14-5-2-6-15(8-7-14)12-13-4-9-19-12/h4,9H,2-3,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZNLTGONZYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)N1CCCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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